Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
CAS No.: 2451256-47-4
Cat. No.: VC5441369
Molecular Formula: C11H9ClF2N2O2
Molecular Weight: 274.65
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2451256-47-4 |
---|---|
Molecular Formula | C11H9ClF2N2O2 |
Molecular Weight | 274.65 |
IUPAC Name | ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C11H9ClF2N2O2/c1-2-18-11(17)8-7(9(13)14)15-10-6(12)4-3-5-16(8)10/h3-5,9H,2H2,1H3 |
Standard InChI Key | MRLGSIHWKQFKDE-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N=C2N1C=CC=C2Cl)C(F)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s IUPAC name, ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, reflects its substitution pattern on the bicyclic imidazo[1,2-a]pyridine scaffold. Key features include:
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Chlorine atom at position 8, enhancing electrophilic reactivity.
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Difluoromethyl group (-CF₂H) at position 2, contributing to metabolic stability and lipophilicity.
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Ethyl ester at position 3, facilitating prodrug strategies or hydrolysis to carboxylic acid derivatives .
The SMILES notation CCOC(=O)c1c(nc2c(Cl)cccn12)C(F)F
and InChIKey MRLGSIHWKQFKDE-UHFFFAOYSA-N
provide unambiguous structural identifiers . X-ray crystallography data are unavailable, but computational models predict a planar imidazo[1,2-a]pyridine ring with substituents influencing electronic distribution .
Table 1: Key Identifiers
Physicochemical Properties
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Lipophilicity: The difluoromethyl group (-CF₂H) reduces polarity compared to trifluoromethyl (-CF₃) analogs, potentially enhancing membrane permeability .
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Stability: Ethyl esters generally exhibit hydrolytic stability under neutral conditions but undergo enzymatic cleavage in vivo, suggesting prodrug potential .
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Spectroscopic Data: While nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are unpublished, predicted fragmentation patterns align with imidazo[1,2-a]pyridine derivatives .
Synthetic Routes and Optimization
Cyclocondensation Strategy
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Formation of Imidazo Core: Reacting 2-aminopyridine derivatives with α-haloketones or α-haloesters under basic conditions.
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Chlorination: Electrophilic chlorination at position 8 using reagents like N-chlorosuccinimide (NCS).
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Difluoromethylation: Introducing -CF₂H via radical pathways or nucleophilic substitution .
Challenges
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Regioselectivity: Ensuring precise substitution at positions 2 and 8 requires controlled reaction conditions.
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Yield Optimization: Fluorinated groups often complicate purification, necessitating chromatographic techniques .
Future Research Directions
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